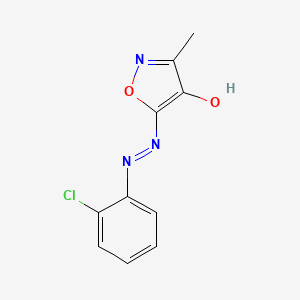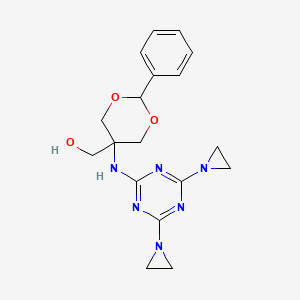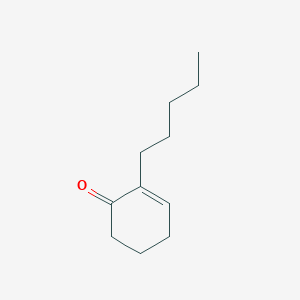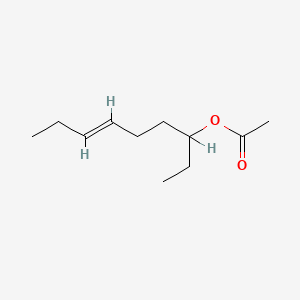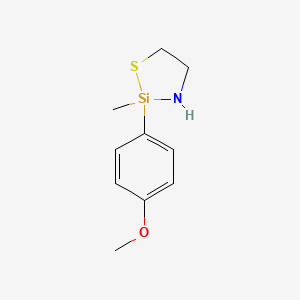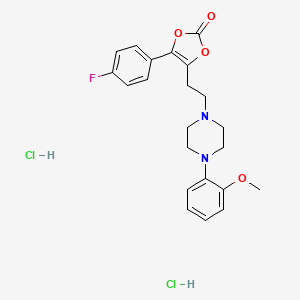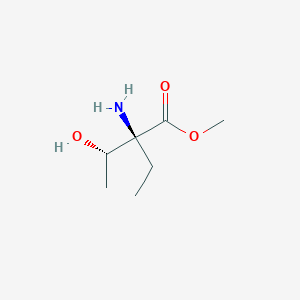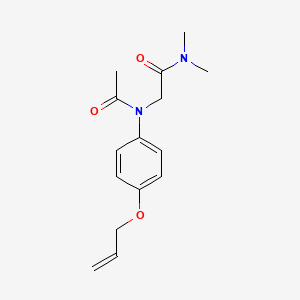
Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an allyloxy group and a dimethylcarbamoylmethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- typically involves the following steps:
Allylation: The starting material, acetanilide, undergoes an allylation reaction with allyl chloride in the presence of a base such as potassium carbonate.
Carbamoylation: The resulting allyloxyacetanilide is then treated with dimethylcarbamoyl chloride to introduce the dimethylcarbamoylmethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Acetanilide: The parent compound without the allyloxy and dimethylcarbamoylmethyl groups.
N-(4'-allyloxyphenyl)acetamide: A structurally similar compound with a different functional group.
N-(4'-methoxyphenyl)acetamide: Another related compound with a methoxy group instead of an allyloxy group.
Uniqueness: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
CAS No. |
92648-68-5 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(N-acetyl-4-prop-2-enoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H20N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
OTIFGIOJEKLAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


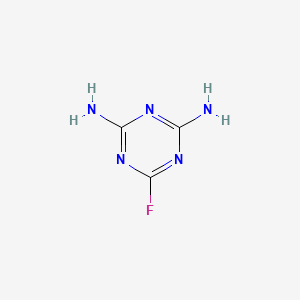
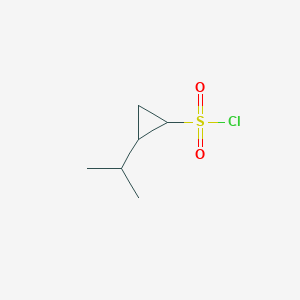
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

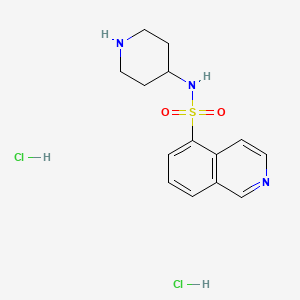
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
